molecular formula C15H15ClO2 B8334730 4-(4-Ethoxyphenoxy)benzyl chloride

4-(4-Ethoxyphenoxy)benzyl chloride

Cat. No.: B8334730
M. Wt: 262.73 g/mol
InChI Key: POYLDOYOMVDCPG-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenoxy)benzyl chloride is an aromatic organochlorine compound featuring a benzyl chloride core substituted with a 4-ethoxyphenoxy group. This structural motif combines reactivity at the benzylic chloride position with the steric and electronic effects of the ethoxyphenoxy substituent.

Properties

Molecular Formula

C15H15ClO2

Molecular Weight

262.73 g/mol

IUPAC Name

1-(chloromethyl)-4-(4-ethoxyphenoxy)benzene

InChI

InChI=1S/C15H15ClO2/c1-2-17-13-7-9-15(10-8-13)18-14-5-3-12(11-16)4-6-14/h3-10H,2,11H2,1H3

InChI Key

POYLDOYOMVDCPG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=CC=C(C=C2)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(4-Ethoxyphenoxy)benzyl chloride with structurally related benzyl chlorides and benzoyl chlorides, focusing on molecular properties, reactivity, and applications:

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility Key Applications Toxicity/Handling
This compound ~278.7 (calculated) Not reported Not reported Likely soluble in ethers, alcohols Intermediate for pharmaceuticals, agrochemicals (inferred from analogs) Expected to be corrosive; may release HCl upon hydrolysis (similar to benzyl chloride)
4-(Benzyloxy)benzyl chloride (CAS 836-42-0) 232.71 77–79 Not reported Soluble in DCM, THF, methanol Building block for pyrimidines, organic synthesis Corrosive; requires PPE (gloves, respirators)
Benzyl chloride (CAS 100-44-7) 126.59 -43 179 Insoluble in water; soluble in organic solvents Production of benzyl alcohol, plastics, pharmaceuticals (e.g., antihistamines) Highly toxic (LD50: 1231 mg/kg in rats); carcinogenic (ACGIH A2)
4-(Trifluoromethoxy)benzyl chloride (CAS 65796-00-1) 210.58 Not reported Not reported Likely hydrophobic Fluorinated intermediates for drug discovery Volatility may pose inhalation risks; requires ventilation
3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride (CAS 1160250-76-9) 316.78 Not reported Not reported Not reported Specialty chemical synthesis (e.g., dyes, polymers) Reacts violently with water; corrosive

Key Comparative Insights:

Reactivity: Benzyl chloride (CAS 100-44-7) is highly reactive due to its simple structure, undergoing hydrolysis to benzyl alcohol and participating in Grignard reactions . In contrast, this compound likely exhibits reduced reactivity at the benzylic position due to steric hindrance from the bulky ethoxyphenoxy group. 4-(Trifluoromethoxy)benzyl chloride (CAS 65796-00-1) has enhanced electron-withdrawing effects from the trifluoromethoxy group, making it more electrophilic than ethoxyphenoxy analogs .

Toxicity: All benzyl chlorides are corrosive and require stringent safety measures (e.g., PPE, ventilation). Benzyl chloride itself is classified as a suspected human carcinogen (ACGIH A2) , while substituted derivatives like 4-(benzyloxy)benzyl chloride may have lower volatility but similar toxicity profiles .

Applications: Benzyl chloride dominates industrial use (plastics, pharmaceuticals) due to cost-effectiveness . this compound and its analogs are niche intermediates, often used in synthesizing complex molecules (e.g., kinase inhibitors or herbicides) where tailored substituents are critical .

Research Findings and Challenges

  • Synthesis : Substituted benzyl chlorides are typically synthesized via Friedel-Crafts alkylation or chloromethylation, but yields can be low due to competing side reactions .
  • Stability : Electron-donating groups (e.g., ethoxy) may slow hydrolysis compared to unsubstituted benzyl chloride, as seen in 4-(benzyloxy)benzyl chloride .
  • Regulatory Hurdles: Benzyl chloride derivatives face strict regulations (e.g., California Prop 65) due to carcinogenicity risks, complicating their use in consumer products .

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